molecular formula C10H10ClN3OS B1299329 5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-68-6

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No. B1299329
CAS RN: 842973-68-6
M. Wt: 255.72 g/mol
InChI Key: PUXVZFMPESRVJO-UHFFFAOYSA-N
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Description

The compound "5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This particular derivative is of interest due to its potential biological activities, which may include fungicidal and plant growth regulatory properties as suggested by the related compounds studied in the provided papers .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazoles . In the case of the compound , although the exact synthesis method is not provided, it can be inferred that a similar approach may be used. The synthesis of thiadiazole derivatives is a multi-step process that may involve the use of chloroformates or chlorothioformates as acylating agents, as seen in the synthesis of other thiadiazole compounds . The reaction conditions, such as temperature and choice of catalysts, are crucial to avoid side reactions like resinification .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by spectroscopic methods such as IR and ^1H NMR, as well as by elemental analysis . These techniques help confirm the presence of functional groups and the overall molecular framework. The structure-activity relationships of these compounds can be evaluated to understand how different substitutions on the thiadiazole ring affect biological activity .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions depending on the substituents present on the ring. For instance, they can react with nucleophiles, leading to the substitution of certain groups or the formation of new derivatives . The presence of a chlorophenoxy group in the compound of interest suggests that it may also be reactive towards nucleophiles, potentially leading to a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are important for the practical application of these compounds as fungicides or plant growth regulators. The compound "5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" likely shares similar properties with the compounds studied in the papers, which exhibit good biological activity and can form complexes with metal ions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of thiadiazole derivatives and their evaluation as antimicrobial agents. For example, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showing moderate activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Liming et al. (2003) reported the synthesis of heterocyclic-2-ylamide derivatives showing potential for good yields in similar compounds (Liming, Xueshu, Zhiyuan, Xiao-peng, & Zhaojie, 2003).

Schiff Base Ligands and Antimicrobial Activity

Vinusha et al. (2015) synthesized Schiff base ligands derived from thiadiazole and evaluated their antimicrobial activity, revealing moderate effectiveness against bacterial and fungal species (Vinusha, Shivaprasad, Chandan, & Begum, 2015). This indicates a promising area for further exploration in developing new antimicrobial agents.

Metal Chelates and Antimicrobial Activity

Patel and Singh (2009) explored the synthesis and characterization of metal chelates of thiadiazolylamine derivatives, assessing their antimicrobial properties and finding them to exhibit activity that warrants further investigation (Patel & Singh, 2009).

Herbicidal Activities

Research into the herbicidal potential of thiadiazole derivatives has also been conducted. Kalhor and Dadras (2013) synthesized novel oxadiazoles, thiadiazoles, and triazoles derivatives showing potential herbicidal activity against various weeds, suggesting a new avenue for the development of herbicides (Kalhor & Dadras, 2013).

Glutaminase Inhibitors for Cancer Therapy

Shukla et al. (2012) designed and synthesized analogs of thiadiazole derivatives as glutaminase inhibitors, evaluating their potential in cancer therapy. These compounds demonstrated inhibitory effects on tumor growth in vitro and in mouse models, highlighting their therapeutic potential (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Anti-inflammatory Agents

Bhati and Kumar (2008) synthesized thiadiazole derivatives with potential anti-inflammatory and analgesic activities, comparing them to standard drugs and finding some compounds with promising activity (Bhati & Kumar, 2008).

properties

IUPAC Name

5-[2-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-7-3-1-2-4-8(7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVZFMPESRVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

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